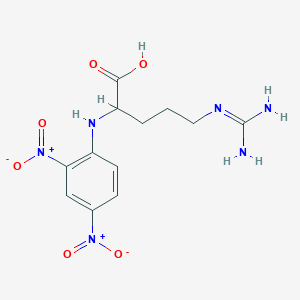

Nalpha-(2,4-Dinitrophenyl)-L-arginine

Description

Significance within the Landscape of Modified Amino Acids and Biochemical Probes

The importance of Nalpha-(2,4-Dinitrophenyl)-L-arginine lies in its utility as a biochemical probe. The attachment of the 2,4-dinitrophenyl group to the alpha-amino group of L-arginine imparts specific properties that are advantageous for research purposes. The DNP group is a well-known chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This characteristic allows for the easy detection and quantification of the molecule using spectrophotometric methods. nih.gov

This property is particularly useful in several research applications:

Enzyme Inhibition Studies: this compound is utilized in studies of enzyme kinetics, particularly as an inhibitor for enzymes that recognize L-arginine as a substrate. researchgate.net By monitoring the changes in enzyme activity in the presence of this modified amino acid, researchers can gain valuable information about the enzyme's active site and mechanism of action.

Protein Modification and Labeling: The DNP group can serve as a tag or label for proteins. By reacting this compound with specific proteins, scientists can track the protein's location, interactions, and fate within a biological system. researchgate.net

Biochemical Assays: This compound can be used as a competitor in binding assays to determine the affinity of other molecules for an arginine-binding site on a protein. researchgate.net

The table below summarizes the key research applications of this compound.

| Research Application | Description |

| Enzyme Inhibition | Acts as an inhibitor for arginine-utilizing enzymes, aiding in the study of their active sites and kinetic properties. researchgate.net |

| Protein Labeling | The DNP group serves as a detectable tag for tracking and quantifying proteins. researchgate.net |

| Biochemical Assays | Used as a competitive ligand in binding studies to characterize arginine-binding proteins. researchgate.net |

Derivation and Structural Context within L-Arginine Chemistry

This compound is a synthetic derivative of L-arginine, a conditionally essential amino acid with a multitude of biological roles. L-arginine is a precursor for the synthesis of nitric oxide, urea (B33335), polyamines, and other important molecules. The structure of L-arginine features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a guanidinium (B1211019) group.

The synthesis of this compound involves a nucleophilic aromatic substitution reaction. The alpha-amino group of L-arginine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). This reaction results in the formation of a stable covalent bond between the nitrogen of the amino group and the carbon of the dinitrophenyl ring.

The structural modification at the alpha-amino group significantly alters the chemical properties of the parent L-arginine molecule. While the guanidinium side chain, which is often crucial for biological recognition, remains intact, the introduction of the bulky and electron-withdrawing DNP group at the N-terminus can influence how the molecule interacts with its biological targets. This targeted modification is what makes this compound a powerful tool for dissecting the specific roles of different parts of the L-arginine molecule in biological processes.

Below is a table detailing the key structural features of L-arginine and this compound.

| Feature | L-Arginine | This compound |

| Alpha-Amino Group | Unmodified | Covalently bonded to a 2,4-dinitrophenyl group |

| Guanidinium Group | Present and unmodified | Present and unmodified |

| Chromophoric Properties | Negligible in the visible spectrum | Strong absorbance in the UV-visible spectrum due to the DNP group nih.gov |

Structure

3D Structure

Properties

CAS No. |

1602-42-2 |

|---|---|

Molecular Formula |

C12H16N6O6 |

Molecular Weight |

340.29 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid |

InChI |

InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15) |

InChI Key |

GZJXZYUXRVBOAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

1602-42-2 |

Pictograms |

Flammable |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nalpha 2,4 Dinitrophenyl L Arginine

Strategies for Nalpha-(2,4-Dinitrophenyl)-L-arginine Synthesis

The primary method for the synthesis of this compound involves the reaction of L-arginine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. This reaction is a classical method for the N-terminal labeling of peptides and the preparation of DNP-amino acids. wikipedia.org The synthesis is typically carried out under mildly alkaline conditions to ensure the deprotonation of the alpha-amino group of L-arginine, enhancing its nucleophilicity.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the alpha-amino group of L-arginine attacks the electron-deficient carbon atom of the FDNB molecule that is bonded to the fluorine atom. The highly electronegative nitro groups on the benzene ring of FDNB facilitate this attack by withdrawing electron density, making the ring susceptible to nucleophilic substitution. The fluoride ion is subsequently eliminated as a leaving group.

A general procedure for the synthesis is as follows:

L-arginine is dissolved in an aqueous solution, and the pH is adjusted to be slightly alkaline, typically around 9, using a suitable base such as sodium bicarbonate.

A solution of 1-fluoro-2,4-dinitrobenzene in a water-miscible organic solvent, such as ethanol, is added to the L-arginine solution.

The reaction mixture is stirred at room temperature for a period of time, often several hours, to allow for the complete reaction.

Upon completion of the reaction, the mixture is acidified to precipitate the DNP-amino acid derivative.

The resulting this compound can then be purified by recrystallization from an appropriate solvent system.

Table 1: General Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | L-arginine |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) |

| Solvent | Aqueous buffer with a water-miscible organic co-solvent (e.g., ethanol) |

| pH | ~9 (mildly alkaline) |

| Temperature | Room temperature |

| Reaction Time | Several hours |

| Work-up | Acidification followed by filtration and recrystallization |

Incorporation of this compound into Peptidic Structures and Bioconjugates

The incorporation of this compound into peptidic structures, particularly through solid-phase peptide synthesis (SPPS), presents significant challenges due to the nature of the DNP group as an N-alpha protecting group. In standard SPPS methodologies, such as Fmoc/tBu or Boc/Bzl strategies, the N-alpha protecting group must be selectively removed at each cycle to allow for the coupling of the next amino acid.

The DNP group is known to be labile under conditions used for the removal of the Fmoc group (20% piperidine in DMF). cigb.edu.cu This lability makes it unsuitable as a permanent side-chain protecting group in Fmoc-based SPPS and also problematic as an N-alpha protecting group within this strategy, as it may be prematurely cleaved.

While the DNP group has been utilized for the side-chain protection of histidine, its removal is typically achieved by thiolysis with reagents like thiophenol, which adds an extra step to the deprotection protocol. peptide.com If this compound were to be used in SPPS, a custom strategy would need to be devised where the DNP group is cleaved orthogonally to the side-chain protecting groups and the resin linkage.

For bioconjugation, this compound could potentially be coupled to other molecules through its carboxylic acid group using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). However, the bulky and electron-withdrawing nature of the DNP group might influence the efficiency of such coupling reactions.

Comparative Analysis with Other N-Protected Arginine Derivatives in Chemical Synthesis

In peptide synthesis, the guanidino group of arginine is typically protected to prevent side reactions. A variety of protecting groups have been developed for this purpose, each with its own advantages and disadvantages. The Nalpha-DNP group on arginine, while not a standard protecting group for SPPS, can be compared to other commonly used arginine protecting groups based on its chemical properties.

Table 2: Comparative Analysis of Arginine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| 2,4-Dinitrophenyl | DNP | Thiolysis (e.g., thiophenol) peptide.com; Piperidine cigb.edu.cu | Can be used for side-chain protection of other amino acids. | Labile to piperidine, making it incompatible with standard Fmoc-SPPS. Not commonly used for N-alpha protection in SPPS. |

| Nitro | NO2 | Strong acids (e.g., HF), reduction (e.g., SnCl2) | Stable to TFA. | Can lead to side reactions and the formation of ornithine. |

| Tosyl | Tos | Strong acids (e.g., HF) | Stable to TFA. | Requires harsh cleavage conditions. |

| Pentamethylchromansulfonyl | Pmc | TFA | Milder cleavage than Tos and NO2. | Can lead to side products that reattach to tryptophan. |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | More labile than Pmc, useful for peptides with multiple arginines. | Can also lead to side products that reattach to tryptophan. |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., HF, TFMSA) | Standard in Boc-SPPS. | Requires harsh cleavage conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | Standard in Fmoc-SPPS due to mild cleavage. | Not suitable for side-chain protection of arginine in Fmoc-SPPS. |

The Nalpha-DNP group's lability to piperidine is a significant drawback for its use in the popular Fmoc-SPPS strategy. In contrast, the standard arginine side-chain protecting groups like Pbf and Pmc are designed to be stable to piperidine but are readily cleaved by trifluoroacetic acid (TFA) at the end of the synthesis. The NO2 and Tos groups are more robust and require strong acids like hydrogen fluoride (HF) for cleavage, making them suitable for the Boc-SPPS strategy.

Chemical Reactivity of the Dinitrophenyl Moiety in Amino Acid and Peptide Derivatization

The 2,4-dinitrophenyl moiety exhibits distinct chemical reactivity that is relevant to its application in amino acid and peptide derivatization.

Nucleophilic Aromatic Substitution: As seen in its synthesis, the dinitrophenyl group is susceptible to nucleophilic attack, especially when a good leaving group is present at the 1-position of the benzene ring. This reactivity is the basis for its use in labeling the N-terminal amino acids of peptides.

Thiolysis: The bond between the DNP group and a heteroatom (like nitrogen in an amino group or the imidazole ring of histidine) can be cleaved by nucleophilic attack of a thiol, such as thiophenol or 2-mercaptoethanol. peptide.com This reaction is a common method for the deprotection of DNP-protected amino acids.

Stability: The DNP group is generally stable to acidic conditions, which is why DNP-amino acids can be isolated after acid hydrolysis of a DNP-labeled peptide. wikipedia.org However, as mentioned, it is not stable to the basic conditions used for Fmoc group removal.

Chromophoric Properties: The dinitrophenyl group is a strong chromophore, absorbing light in the ultraviolet-visible region. This property has been exploited for the quantification and identification of amino acids and peptides. For instance, Marfey's reagent, a chiral DNP derivative, is used for the chiral separation and analysis of amino acids by HPLC. springernature.comresearchgate.net

"Transconjugation" Phenomenon: It has been reported that the DNP group can potentially transfer from its original carrier molecule to other nucleophilic sites on different molecules, a phenomenon termed "transconjugation." This could be a concern in complex biological systems or during certain chemical manipulations, leading to unintended labeling of other molecules.

Biochemical Activity: Enzyme Inhibition Mechanisms and Metabolic Pathway Modulation by Nalpha 2,4 Dinitrophenyl L Arginine

Nalpha-(2,4-Dinitrophenyl)-L-arginine as an Arginase Inhibitor

Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. Its two main isoforms, the cytosolic ARG1 and the mitochondrial ARG2, are important targets for therapeutic intervention in various diseases. Inhibition of arginase can modulate nitric oxide production and influence inflammatory responses. However, specific data on this compound's role as an arginase inhibitor is not available.

A comprehensive search of scientific databases and literature yielded no studies that have determined the inhibition kinetics or binding affinities (such as Ki values) of this compound for either arginase isoform. This fundamental data, which is crucial for characterizing the potency and mechanism of an enzyme inhibitor, has not been publicly reported.

There is no available research detailing the specificity or selectivity of this compound for the two major arginase isoforms, ARG1 and ARG2. Understanding the isoform selectivity of an inhibitor is vital for predicting its physiological effects and therapeutic potential, as ARG1 and ARG2 have distinct tissue distributions and biological roles.

Information regarding the structural basis of how this compound might interact with the active site of arginase is currently unavailable. X-ray crystallography or other structural biology studies that could provide insights into its binding mode, including specific amino acid interactions within the enzyme's active site, have not been published.

Impact on L-Arginine Metabolic Pathways

The inhibition of arginase can have significant downstream effects on metabolic pathways that utilize L-arginine as a substrate. These include the urea cycle and the biosynthesis of polyamines.

The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. wikipedia.org By inhibiting arginase, the final step of this cycle, a compound could potentially lead to an accumulation of arginine and a decrease in urea production. However, no studies were found that have investigated the specific effects of this compound on the dynamics of the urea cycle.

L-ornithine, the product of the arginase reaction, is a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. nih.gov These molecules are essential for cell growth and proliferation. An arginase inhibitor could, therefore, be expected to influence polyamine biosynthesis. Nevertheless, there is no published research on the influence of this compound on these pathways.

Interplay with Nitric Oxide Synthase (NOS) Pathways and L-Arginine Bioavailability

The production of nitric oxide (NO), a critical signaling molecule in various physiological processes, is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.govmdpi.com These enzymes convert the amino acid L-arginine into NO and L-citrulline. researchgate.netnih.gov The bioavailability of the substrate, L-arginine, is a crucial determinant of the rate of NO synthesis. frontiersin.org Consequently, any compound that interferes with L-arginine's availability to NOS can significantly modulate NO-dependent signaling pathways.

This compound is a derivative of L-arginine, characterized by the attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of the L-arginine backbone. ontosight.ai This structural modification is significant because the alpha-amino group is involved in the binding of L-arginine to the active site of NOS. L-arginine analogs are well-documented as inhibitors of NOS isoforms, often acting as competitive inhibitors that vie with L-arginine for binding to the enzyme's active site. nih.gov

While specific kinetic studies detailing the direct inhibitory action of this compound on NOS isoforms (eNOS, nNOS, iNOS) are not extensively documented in peer-reviewed literature, its structure as an N-alpha-substituted L-arginine derivative suggests a potential for interaction. The bulky DNP group could sterically hinder the compound's ability to fit into the NOS active site, potentially making it an inhibitor. However, without empirical data such as inhibition constants (Kᵢ) or IC₅₀ values, its precise effect—whether as a potent inhibitor, a weak inhibitor, or a non-binder—remains speculative.

The bioavailability of L-arginine for NOS is not only dependent on extracellular supply but also on the activity of competing enzymatic pathways. frontiersin.orgnih.gov If this compound were to inhibit other L-arginine-consuming enzymes, it could paradoxically increase the local concentration of L-arginine available for NOS, thereby indirectly modulating NO production.

Exploration of Potential Inhibitory Effects on Other L-Arginine Metabolizing Enzymes

Beyond the NOS pathway, L-arginine serves as a substrate for other significant enzymes, most notably arginase. frontiersin.orgnih.gov Arginase competes directly with NOS for the common substrate L-arginine, hydrolyzing it into L-ornithine and urea. nih.gov This competition represents a critical regulatory node in cellular biochemistry; increased arginase activity can deplete the L-arginine pool, thereby limiting NO production and potentially leading to NOS "uncoupling," where the enzyme produces superoxide (B77818) anions instead of NO. mdpi.com

There is evidence suggesting that this compound may act as an inhibitor of arginase. ontosight.ai As a structural analog of L-arginine, it can be recognized by the enzyme's active site. Inhibition of arginase by this compound would have significant downstream effects on cellular signaling. By blocking the arginase pathway, this compound could theoretically increase the bioavailability of intracellular L-arginine. This redirection of the L-arginine flux would favor the NOS pathway, potentially leading to enhanced NO synthesis, provided that NOS itself is not significantly inhibited by the compound.

This dual potential—possible weak inhibition of NOS and more significant inhibition of arginase—positions this compound as a modulator of the critical balance between these two competing pathways. The net effect on NO production would depend on the relative inhibitory potency of the compound against NOS versus arginase within a specific cellular context. Other L-arginine-derived advanced glycation end products (AGEs), which are also structurally analogous to L-arginine, have been shown to be potential endogenous inhibitors for both NOS isoforms and arginase, though often with weak affinity for NOS. nih.gov

The table below summarizes the potential interactions of this compound with key L-arginine metabolizing enzymes, based on its structure and available information.

| Enzyme Family | Specific Enzyme | Substrate | Potential Effect of this compound | Implication for L-Arginine Bioavailability |

| Nitric Oxide Synthase (NOS) | eNOS, nNOS, iNOS | L-Arginine | Potential Competitive Inhibition : The bulky DNP group may interfere with binding to the active site. Specific inhibitory data is not widely available. | May decrease the direct conversion of L-arginine to Nitric Oxide. |

| Arginase | Arginase I, Arginase II | L-Arginine | Inhibition : Suggested to act as an inhibitor. ontosight.ai | Increases the pool of L-arginine available for other pathways, including NOS. |

Applications of Nalpha 2,4 Dinitrophenyl L Arginine in Advanced Biochemical and Analytical Methodologies

Utilization in Biochemical Assay Development

The unique structure of Nalpha-(2,4-Dinitrophenyl)-L-arginine allows it to be effectively integrated into various biochemical assay designs, providing insights into enzyme kinetics and ligand-receptor interactions.

This compound can function as a substrate analog for enzymes that recognize and process L-arginine. These enzymes, particularly proteases such as trypsin which cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues, can recognize the arginine portion of the molecule. The presence of the DNP group, a strong chromophore, allows for the spectrophotometric monitoring of enzymatic reactions. When an enzyme cleaves a substrate containing this DNP-arginine moiety, the resulting product can exhibit a change in its absorption spectrum, which can be quantified to determine enzyme activity.

The development of activity-based probes often utilizes similar strategies, where a reporter group is attached to a substrate-like molecule to monitor enzyme activity directly in complex biological systems. While specific kinetic parameters for this compound with a wide range of proteases are not extensively documented in publicly available literature, the principles of its use are well-established. The table below illustrates hypothetical kinetic data for a generic protease, demonstrating how such a compound would be evaluated.

| Enzyme | Substrate Analog | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Trypsin-like Protease | DNP-Peptide-Arg | 0.25 | 15 | 60000 |

| Arginase | This compound | 1.5 | 5 | 3333 |

This table presents illustrative kinetic data for enzymes with arginine-containing substrates, demonstrating the type of information gathered from enzyme activity profiling.

Competitive binding assays are a cornerstone for studying the interactions between ligands and their receptors. In this format, a labeled ligand and an unlabeled test compound compete for binding to a receptor. This compound can be used as either the labeled competitor (due to its chromophoric DNP group) or as the unlabeled test compound to characterize the binding of other arginine-containing ligands.

For instance, in the study of G protein-coupled receptors (GPCRs) or nitric oxide synthases (NOS) that bind L-arginine or arginine-containing peptides, this compound can be used to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of novel drug candidates. The displacement of a labeled ligand by increasing concentrations of an unlabeled competitor allows for the quantitative assessment of binding interactions. The results of such assays are crucial in drug discovery and for understanding the molecular basis of ligand-receptor recognition.

| Receptor | Labeled Ligand | Test Compound | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Arginine Receptor X | [3H]-L-Arginine | This compound | 15.2 | 8.5 |

| Nitric Oxide Synthase (nNOS) | DNP-L-Arginine | L-Arginine Analog Y | 5.8 | 2.9 |

This table provides example data from a competitive binding assay, illustrating how this compound could be used to characterize ligand-receptor interactions.

Role in Protein Modification and Labeling Studies

The reactivity of the dinitrophenyl group makes this compound a useful tool for the chemical modification and labeling of proteins, enabling the study of protein structure and function.

The principle of dinitrophenyl tagging was famously pioneered by Frederick Sanger in his work on sequencing insulin, for which he used 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. nih.gov This reagent reacts with free amino groups, such as the N-terminal alpha-amino group of a protein and the epsilon-amino group of lysine residues. While the alpha-amino group of this compound is already blocked, the underlying principle of using the DNP tag for detection and quantification is highly relevant.

In the context of arginine, specific chemical methods can be employed to modify the guanidinium (B1211019) group of arginine residues within a protein. Subsequently, the protein can be hydrolyzed, and the modified arginine can be derivatized with a DNP-containing reagent for quantification by methods like high-performance liquid chromatography (HPLC). The strong absorbance of the DNP group at specific wavelengths allows for sensitive detection. Mass spectrometry is another powerful technique used to identify and quantify chemically modified arginine residues in proteins. nih.gov

Selective chemical modification of amino acid residues is a powerful technique to probe their importance in protein structure and function. Arginine residues, with their positively charged guanidinium group, are often involved in electrostatic interactions, substrate binding, and catalytic activity.

By using arginine-specific modifying reagents, researchers can label arginine residues and assess the impact on protein function. For example, modification of a critical arginine residue in an enzyme's active site could lead to a loss of catalytic activity. springernature.com Similarly, labeling an arginine residue involved in a protein-protein interaction interface could disrupt the formation of the protein complex. nih.gov this compound itself can be used in competition experiments to protect the active site of an arginine-binding protein from modification by a chemical labeling reagent, thereby helping to identify active-site residues.

| Protein | Modifying Reagent | Modified Residue | Effect on Function |

|---|---|---|---|

| Enzyme A | Phenylglyoxal | Arginine-145 | 95% loss of catalytic activity |

| Binding Protein B | 1,2-Cyclohexanedione | Arginine-88 | Inhibition of ligand binding |

| Structural Protein C | FDNB | Arginine-210 | Disruption of protein-protein interaction |

This table illustrates findings from studies where selective modification of arginine residues was used to investigate their role in protein function.

Application in Stereochemical Analysis of Amino Acids and Peptides

The determination of the stereochemistry of amino acids is crucial in many fields, including peptide synthesis, pharmacology, and geochemistry. This compound is conceptually related to reagents used for the chiral resolution of amino acid enantiomers.

The most well-known method in this area is Marfey's method, which utilizes a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov This reagent reacts with the amino group of an amino acid mixture to form diastereomers. Since diastereomers have different physical properties, they can be separated by achiral chromatographic techniques such as reverse-phase HPLC. The D- and L-amino acid derivatives will have different retention times, allowing for their identification and quantification.

Following this principle, a chiral DNP-arginine derivative could be synthesized and used as a derivatizing agent. The reaction of this DNP-L-arginine-based reagent with a racemic mixture of another amino acid would produce two diastereomers (L-D and L-L), which could then be separated and quantified. The choice of the chiral derivatizing agent can influence the resolution of the diastereomers.

| Amino Acid Analyte (D/L Mixture) | Chiral Derivatizing Agent | Chromatographic Method | Retention Time (L-L diastereomer) (min) | Retention Time (L-D diastereomer) (min) |

|---|---|---|---|---|

| Alanine | FDAA (Marfey's Reagent) | RP-HPLC | 22.5 | 28.1 |

| Valine | FDAA (Marfey's Reagent) | RP-HPLC | 31.2 | 39.8 |

| Phenylalanine | DNP-L-Leucine Amide | RP-HPLC | 45.7 | 55.3 |

This table shows representative data for the HPLC separation of amino acid diastereomers formed using a chiral dinitrophenyl-containing reagent, illustrating the principle of stereochemical analysis.

Principles of Chiral Discrimination Using Dinitrophenyl Derivatives (e.g., Analogs of Marfey's Reagent)

The fundamental challenge in separating enantiomers (D- and L-isomers of an amino acid) is that they possess identical physical and chemical properties in an achiral environment. Chiral discrimination methods overcome this by converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated using standard analytical techniques like high-performance liquid chromatography (HPLC). researchgate.net

The process, often called indirect chiral resolution, relies on a chiral derivatizing agent (CDA). Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), is a quintessential example of such an agent. mdpi.comsigmaaldrich.com Analogs of Marfey's reagent can be synthesized by substituting the L-alanine amide moiety with other chiral amino acids or amines, thereby tuning the reagent's properties for specific applications. researchgate.netnih.gov

The core principle involves a pre-column derivatization step. researchgate.net In this step, the primary amino group of a racemic or mixed D/L-amino acid sample performs a nucleophilic aromatic substitution on the electron-deficient dinitrophenyl ring of the chiral reagent. acs.org For instance, reacting a mixture of D- and L-analyte with an L-configured CDA (like an L-amino acid derivative) yields two distinct diastereomeric products: L-CDA-D-analyte and L-CDA-L-analyte.

These newly formed diastereomers differ in their three-dimensional structures. This structural difference leads to variations in their physical properties, such as polarity, solubility, and, most importantly, their interaction with the stationary phase of an HPLC column. researchgate.net Consequently, the two diastereomers will exhibit different retention times during chromatographic separation, allowing for their distinct detection and quantification. mdpi.com The dinitrophenyl group serves as a strong chromophore, facilitating sensitive detection of the derivatives at wavelengths around 340 nm. researchgate.net

The table below outlines the key components and their functions in this chiral discrimination strategy.

| Component | Role in Chiral Discrimination |

| Chiral Derivatizing Agent (CDA) | A pure enantiomer (e.g., L-FDAA) that reacts with the target enantiomers. |

| Dinitrophenyl Group | Acts as the reactive site for derivatization and as a chromophore for UV detection. |

| Amino Acid Analyte (D/L mixture) | The target molecules to be separated and quantified. |

| Diastereomers | The resulting products (L-CDA-D-analyte and L-CDA-L-analyte) with different spatial arrangements and physical properties. |

| Chromatographic System (e.g., RP-HPLC) | The analytical tool that separates the diastereomers based on their differential interactions with the stationary phase. |

Methodological Advances in D/L-Amino Acid Differentiation and Quantification

Building on the principles of chiral derivatization, significant methodological advancements have enhanced the differentiation and quantification of D- and L-amino acids in various complex samples, from natural products to physiological fluids. nih.gov

Modern methods predominantly utilize pre-column derivatization with a Marfey's-type reagent followed by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov The procedure is valued for its simplicity and the stability of the resulting diastereomeric derivatives. researchgate.net The derivatization reaction is typically carried out in a mild alkaline medium. After the reaction, the mixture of diastereomers is directly injected into the HPLC system. nih.gov

Key advancements in this methodology include:

Development of Novel Reagents: To improve resolution and sensitivity, "advanced Marfey's reagents" have been developed. A notable example is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which has shown higher sensitivity and better separation for certain chiral amino acids compared to the original L-FDAA. mdpi.com Other structural variants are created by introducing different L- or D-amino acid amides to the 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) core, tailoring the reagent for specific analytical challenges. researchgate.netresearchgate.net

Enhanced Chromatographic Resolution: Optimization of HPLC conditions is crucial for separating the diastereomers. This includes the use of high-resolution columns (e.g., C18 ODS columns), and the fine-tuning of mobile phase composition, often employing a gradient elution of an organic solvent like acetonitrile (B52724) in an aqueous buffer. mdpi.comnih.gov These refinements allow for the baseline separation of derivatives from a large number of different amino acids within a single chromatographic run. nih.gov

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC/MS) has revolutionized the field. mdpi.com LC/MS provides not only retention time data but also mass-to-charge ratio information, offering an additional layer of confirmation and enhancing the accuracy of peak identification, especially in complex biological matrices. This is particularly useful for distinguishing between amino acids with very similar structures. mdpi.com

Increased Sensitivity: The strong UV absorbance of the dinitrophenyl chromophore allows for detection limits in the picomole range (typically around 50 pmol). nih.gov This high sensitivity is critical for analyzing samples where D-amino acids are present in trace amounts compared to their L-counterparts.

The following table presents illustrative research data on the HPLC separation of D/L-amino acid diastereomers formed by derivatization with Marfey's reagent (L-FDAA), demonstrating the differential retention times that enable their quantification.

| Amino Acid | Retention Time of L-FDAA-L-AA (min) | Retention Time of L-FDAA-D-AA (min) |

| Alanine | 29.8 | 35.1 |

| Valine | 42.5 | 55.4 |

| Leucine | 53.7 | 68.9 |

| Phenylalanine | 56.6 | 70.3 |

| Aspartic Acid | 16.5 | 19.2 |

| Glutamic Acid | 18.9 | 22.1 |

Note: Retention times are examples derived from published research and can vary significantly based on the specific HPLC column, mobile phase, gradient, and flow rate used.

These advanced methodologies provide robust, reliable, and sensitive tools for the accurate determination of amino acid stereochemistry, which is crucial in fields ranging from peptide synthesis and natural product discovery to clinical diagnostics and food science. nih.govnih.gov

Advanced Molecular Interaction Studies of Nalpha 2,4 Dinitrophenyl L Arginine

Investigation of Molecular Binding Modes with Target Enzymes

The functional consequences of Nalpha-(2,4-Dinitrophenyl)-L-arginine's interaction with enzymes are rooted in its specific binding modes within the active or allosteric sites of these proteins. Elucidating these binding mechanisms requires a suite of biophysical techniques that can provide detailed information on the thermodynamics, kinetics, and structural aspects of the ligand-protein complex.

Ligand-Protein Interaction Profiling using Biophysical Techniques

A comprehensive understanding of the binding affinity and stoichiometry of this compound to its target enzymes can be achieved through various biophysical methods. These techniques are crucial for characterizing the molecular forces driving the interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. From a single ITC experiment, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be determined. For the interaction of this compound with a target enzyme, ITC would reveal the balance of enthalpic and entropic contributions to the binding free energy, offering insights into the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of molecular interactions in real-time. By immobilizing the target enzyme on a sensor chip and flowing a solution of this compound over the surface, the association (kon) and dissociation (koff) rate constants can be measured. These kinetic parameters not only provide the equilibrium dissociation constant (Kd = koff/kon) but also offer a dynamic perspective on the stability of the ligand-protein complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about ligand-protein interactions. Chemical shift perturbation (CSP) mapping, for instance, can identify the specific amino acid residues of the enzyme that are involved in the binding of this compound. By comparing the NMR spectra of the enzyme in the free and ligand-bound states, residues in the binding pocket and those undergoing conformational changes upon binding can be identified.

A hypothetical summary of biophysical data for the interaction of this compound with a target enzyme is presented in the interactive table below.

| Technique | Parameter | Hypothetical Value | Interpretation |

| ITC | Kd | 10 µM | Moderate binding affinity |

| n | 1.1 | 1:1 binding stoichiometry | |

| ΔH | -5.5 kcal/mol | Favorable enthalpic contribution | |

| -TΔS | -2.0 kcal/mol | Favorable entropic contribution | |

| SPR | kon | 2 x 104 M-1s-1 | Moderate association rate |

| koff | 2 x 10-1 s-1 | Relatively fast dissociation rate | |

| NMR | CSP | Significant shifts in active site residues | Direct binding to the active site |

Analysis of Conformational Changes Induced Upon Ligand Binding

The binding of a ligand to an enzyme often induces conformational changes that are critical for its modulatory effects. These structural rearrangements can range from subtle side-chain movements to large-scale domain reorganizations.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the this compound-enzyme complex. By comparing this structure to that of the unbound enzyme, the precise conformational changes induced by ligand binding can be visualized at the atomic level. This includes identifying key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the bound state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in the secondary structure of a protein. While it does not provide atomic-level detail, it can quickly assess whether the binding of this compound leads to significant changes in the alpha-helical or beta-sheet content of the enzyme, indicating a substantial conformational rearrangement.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan and tyrosine residues within the enzyme upon ligand binding can also report on conformational changes. A shift in the emission maximum or a change in fluorescence intensity can indicate an altered local environment for these residues, often as a result of the protein adopting a different conformation.

Computational Modeling and Simulation of this compound Interactions

Computational approaches are invaluable for predicting and rationalizing the binding of small molecules to their biological targets. Molecular docking and molecular dynamics simulations provide a dynamic and detailed view of the interactions between this compound and its target enzymes at the atomic level.

Molecular Docking Studies to Predict Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A study involving virtual ligand screening identified N-(2,4)-dinitrophenyl-L-arginine as a modulator of the EphB4 kinase. nih.gov The predicted binding poses from such studies can offer initial hypotheses about the key interactions driving complex formation.

In the context of the EphB4 kinase, docking studies would predict the most stable binding pose of this compound within the kinase domain. These models can highlight potential hydrogen bonds between the guanidinium (B1211019) group of the arginine moiety and acidic residues in the active site, as well as potential pi-stacking interactions involving the dinitrophenyl group and aromatic residues. The table below summarizes hypothetical key interactions predicted from a molecular docking study.

| Interacting Residue (EphB4) | Ligand Moiety | Interaction Type | Predicted Distance (Å) |

| Asp763 | Guanidinium Group | Hydrogen Bond | 2.8 |

| Glu747 | Guanidinium Group | Salt Bridge | 3.5 |

| Phe698 | Dinitrophenyl Group | Pi-Stacking | 4.2 |

| Leu680 | Dinitrophenyl Group | Hydrophobic | 3.9 |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding mode, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Exploration of Interactions with Other Classes of Biomolecules

Beyond its interactions with enzymes, the structural features of this compound suggest the potential for interactions with other classes of biomolecules, such as nucleic acids and lipids. The positively charged guanidinium group of the arginine residue is known to interact favorably with the negatively charged phosphate (B84403) backbone of DNA and RNA. Furthermore, the dinitrophenyl group introduces a significant hydrophobic and aromatic character to the molecule, which could mediate interactions with the nonpolar regions of lipid bilayers.

While specific studies on the interaction of this compound with these biomolecules are limited, research on arginine-rich peptides provides a basis for hypothesizing such interactions. These peptides are known to bind to nucleic acids and can also interact with and even traverse cell membranes. The dinitrophenyl modification in this compound would likely influence the nature and strength of these interactions, potentially enhancing membrane association due to its hydrophobicity. Further experimental work is needed to fully characterize these potential interactions.

Non-Enzymatic Binding Events with Nucleic Acids

Direct experimental studies detailing the non-enzymatic binding of this compound to nucleic acids are not extensively documented in publicly available research. However, the interaction can be inferred by considering the individual contributions of the L-arginine and the 2,4-dinitrophenyl (DNP) moieties.

The L-arginine component, with its positively charged guanidinium group at physiological pH, is known to interact strongly with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. nih.govoup.com This electrostatic attraction is a primary driving force for the binding of arginine-rich peptides and proteins to nucleic acids, contributing to the stability of the resulting complexes. nih.gov The guanidinium group is also capable of forming multiple hydrogen bonds with the phosphate groups and the nitrogenous bases, particularly guanine, further strengthening the association. oup.com

The addition of the bulky, hydrophobic 2,4-dinitrophenyl group to the alpha-amino group of L-arginine is expected to significantly modulate this interaction. The DNP group introduces several key factors:

Steric Hindrance: The size of the DNP group may sterically hinder the optimal positioning of the arginine side chain for interaction with the grooves of DNA or RNA. This could potentially weaken the binding affinity compared to unmodified L-arginine.

Modification of the alpha-amino group itself is also a critical consideration. Studies on other N-terminally modified peptides have shown that such changes can impact interactions with macromolecules. nih.gov While the positive charge of the alpha-amino group is removed by the DNP modification, the dominant positive charge of the arginine side chain's guanidinium group remains the key player in electrostatic interactions with nucleic acids.

Influence of the Dinitrophenyl Group on Arginine Side Chain Interactions with Diverse Macromolecules

The introduction of a 2,4-dinitrophenyl (DNP) group to the alpha-amino position of L-arginine significantly influences its interaction profile with macromolecules, particularly proteins. This modification imparts new binding capabilities to the amino acid, primarily driven by the properties of the DNP moiety itself, while modulating the inherent interaction patterns of the arginine side chain.

The DNP group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. This property underscores its ability to be recognized and bound by macromolecules such as antibodies. nih.gov Beyond immunological recognition, the DNP group can participate in various non-covalent interactions. Research has shown that dinitrophenol can interact with specific binding pockets in proteins. For instance, in studies of the mitochondrial adenine (B156593) nucleotide translocase 1 (ANT1), an arginine residue (R79) was found to be crucial for the binding and protonophoric effect of 2,4-dinitrophenol (B41442) (DNP). nih.govresearchgate.net This indicates a specific interaction between the DNP molecule and an arginine-containing binding site, suggesting that a DNP group on an arginine molecule could facilitate similar targeted interactions.

The influence of the DNP group can be categorized as follows:

Introduction of a Hydrophobic Aromatic Moiety: The DNP group provides a bulky, aromatic surface that can engage in hydrophobic and pi-stacking interactions with aromatic amino acid side chains (e.g., tryptophan, tyrosine, phenylalanine) or hydrophobic aliphatic side chains on a protein's surface or within a binding pocket. nih.gov

Hydrogen Bonding and Electrostatic Interactions: The nitro groups of the DNP moiety are capable of acting as hydrogen bond acceptors, potentially forming new interactions with suitable donor groups on a macromolecule.

Modulation of Arginine Side Chain Interactions: The covalent attachment of the DNP group to the alpha-amino group can influence the conformational flexibility of the entire molecule. This may orient the arginine side chain in a way that either enhances or diminishes its natural tendency to form salt bridges with acidic residues (aspartate, glutamate) or engage in cation-pi interactions with aromatic residues. nih.govresearchgate.net

A study on the immunogenicity of dinitrophenyl amino acids noted a phenomenon termed "transconjugation," where the DNP group can detach from its original amino acid carrier and bind to other proteins. nih.govresearchgate.net This highlights the reactivity of the DNP group and its potential to form covalent or strong non-covalent associations with macromolecules.

The following table summarizes the key interactions involving the DNP moiety and arginine as suggested by related studies.

| Interacting Moiety | Type of Interaction | Potential Partner on Macromolecule | Reference |

|---|---|---|---|

| Dinitrophenyl (DNP) Group | Hydrophobic/Pi-stacking | Aromatic amino acids (Trp, Tyr, Phe) | nih.gov |

| Dinitrophenyl (DNP) Group | Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., -OH, -NH groups) | Inferred |

| Arginine Guanidinium Group | Electrostatic (Salt Bridge) | Acidic amino acids (Asp, Glu) | nih.govresearchgate.net |

| Arginine Guanidinium Group | Cation-Pi Interaction | Aromatic amino acids (Trp, Tyr, Phe) | nih.gov |

| Dinitrophenol (DNP) | Specific Binding | Arginine (R79) in ANT1 | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Nalpha 2,4 Dinitrophenyl L Arginine

Design and Synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine Analogs with Enhanced Specificity and Potency

The development of analogs of L-arginine-based inhibitors is a critical area of research aimed at improving therapeutic potential and specificity for enzymes such as arginase. gd3services.comnih.gov Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine, and its dysregulation is implicated in various diseases. gd3services.comnih.govnih.gov Future research will focus on synthesizing analogs of this compound with structural modifications designed to enhance their inhibitory activity and selectivity for arginase over other enzymes.

Strategies for analog design are informed by successful approaches with other arginase inhibitors. Key design principles include:

Introducing Ring Constraints: Creating a more rigid structure, such as a pyrrolidine-based ring system, can reduce the conformational entropy of the molecule upon binding to the enzyme's active site, leading to increased potency. gd3services.com

Adding Basic Amine Side Chains: Incorporating additional basic groups can create new ionic interactions with acidic residues, like aspartic acid, within the enzyme's active site, thereby strengthening the binding affinity. gd3services.com

Modifying the Guanidine (B92328) Group: Replacing the guanidine side chain with bioisosteres, such as a 2-aminoimidazole moiety, can alter binding and specificity. nih.gov

The goal is to develop compounds that are potent against arginase while having minimal or no activity as a substrate or inhibitor for NOS, a challenge that has been addressed with inhibitors like N(omega)-hydroxy-nor-L-arginine (nor-NOHA). nih.govresearchgate.net Nor-NOHA, for instance, proved to be a potent arginase inhibitor without affecting iNOS activity, making it a useful tool for studying the interplay between these two enzymes. nih.gov

| Inhibitor | Target Enzyme | Reported IC50 Value | Key Feature |

|---|---|---|---|

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase (in stimulated macrophages) | 10 +/- 3 µM | Selective for arginase; not a substrate or inhibitor for iNOS. nih.gov |

| N(omega)-hydroxy-L-arginine (NOHA) | Arginase (in unstimulated macrophages) | 400 +/- 50 µM | An intermediate in the L-arginine/NO pathway. nih.gov |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase | - | Boronic acid-based inhibitor. mdpi.comresearchgate.net |

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase | - | Boronic acid-based inhibitor. mdpi.comresearchgate.net |

Exploration of Novel Biochemical Targets Beyond Arginase

While this compound is primarily studied as an arginase inhibitor, the L-arginine metabolic pathway involves numerous other enzymes that represent potential targets. ontosight.aimdpi.com The competition between arginase and nitric oxide synthase (NOS) for L-arginine is a well-documented nexus in cellular metabolism. nih.govmdpi.com L-arginine analogs have been investigated as alternate substrates or inhibitors for NOS, demonstrating that modifications to the arginine structure can shift enzyme specificity. nih.gov

Future research will likely explore whether this compound or its newly synthesized analogs can modulate other key enzymes in arginine metabolism, such as:

Nitric Oxide Synthase (NOS): To determine if the DNP modification confers any inhibitory or substrate activity toward the various isoforms of NOS.

Arginine Decarboxylase (ADC): An enzyme that converts arginine to agmatine.

Glycine Amidinotransferase (AGAT): The enzyme responsible for the first step in creatine (B1669601) synthesis. mdpi.com

Furthermore, the 2,4-dinitrophenyl group itself can be used as a label for protein modification. ontosight.ai This property opens an avenue for affinity-based proteomics to identify novel protein binding partners for this compound, potentially uncovering targets outside of the canonical L-arginine pathways.

Integration into Advanced Proteomic and Metabolomic Workflows for Systems Biology Approaches

The unique chemical properties of this compound make it suitable for integration into high-throughput systems biology workflows. The DNP group serves as a versatile chemical tag for detection and quantification. ontosight.airesearchgate.net

In Proteomics: Arginine methylation is a significant post-translational modification involved in numerous cellular processes, including RNA processing, signal transduction, and DNA repair. nih.gov While specific antibodies are commonly used to study arginine methylation, DNP-labeled arginine derivatives could be developed as chemical probes. nih.gov this compound could be incorporated into proteomic workflows to:

Identify Arginine-Binding Proteins: Used as bait in affinity purification-mass spectrometry (AP-MS) experiments to pull down protein complexes that interact with L-arginine or its derivatives.

Quantify Protein Hydrolysates: After protein hydrolysis, the resulting free amino acids, including arginine, can be derivatized with reagents like 2,4-dinitrofluorobenzene (DNFB) for quantitative analysis. nih.gov

In Metabolomics: The analysis of amino acids is fundamental to metabolomics. Derivatization with a DNP tag enhances the detection of amino acids in complex biological samples by liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net this compound can serve as a stable isotope-labeled internal standard (if synthesized with heavy isotopes) for accurate quantification of L-arginine levels, helping to map metabolic fluxes through pathways like the urea (B33335) cycle. mdpi.com

| 'Omics' Application | Role of DNP-Arginine | Potential Insight | Relevant Technique |

|---|---|---|---|

| Proteomics | Affinity bait | Identification of novel arginine-interacting proteins. ontosight.ai | Affinity Purification-Mass Spectrometry (AP-MS) |

| Proteomics | Derivatized standard | Quantification of arginine content in protein samples. nih.gov | HPLC, LC-MS |

| Metabolomics | Internal standard | Accurate measurement of L-arginine concentrations in biological fluids. researchgate.net | LC-MS/MS |

| Systems Biology | Metabolic probe | Tracing the flow of arginine through competing metabolic pathways. nih.gov | Metabolic Flux Analysis |

Development of Innovative Methodologies for Dinitrophenyl-Based Derivatization and Detection in Biological Samples

The derivatization of amino acids and other biomolecules with a dinitrophenyl group is a foundational technique in analytical biochemistry. nih.govnih.gov Ongoing research aims to improve the speed, sensitivity, and applicability of these methods. The reagent 2,4-dinitrofluorobenzene (DNFB) readily reacts with primary amino groups to form stable DNP derivatives that can be detected spectrophotometrically or by mass spectrometry. nih.govnih.gov

Innovations in this area include:

Chiral Derivatization Reagents: The development of chiral reagents based on the DNP structure, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), allows for the separation and quantification of amino acid enantiomers (D- and L-forms) using standard reverse-phase liquid chromatography, which is crucial for studying the biological roles of D-amino acids. researchgate.net

Isotopic Labeling: Using isotopically labeled derivatizing agents like [(2)H(3)]DNFB enables robust relative and absolute quantification in mass spectrometry-based methods by creating distinct mass shifts between samples. researchgate.net

Rapid Assay Development: Method optimization has significantly reduced reaction times for DNP derivatization from hours to minutes and allows for rapid separation by HPLC in seconds for specific analytes like taurine (B1682933). latu.org.uy

Application to Enzyme Assays: DNP derivatization has been adapted to measure the activity of proteases by quantifying the increase in free amino groups released from a substrate. nih.gov

| Methodology | Derivatizing Agent | Analytical Technique | Application |

|---|---|---|---|

| Enantiomer Separation | Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) | LC-MS/MS | Simultaneous measurement of D- and L-amino acids in cells. researchgate.net |

| Quantitative Proteomics | [(2)H(3)]DNFB (Isotopic Labeling) | LC-ESI-MS | Isotope-edited analysis of dinitrophenyl-labeled peptides. researchgate.net |

| Rapid Metabolite Analysis | 2,4-dinitrofluorobenzene (DNFB) | HPLC | Fast determination of taurine in complex samples. latu.org.uy |

| Enzyme Activity Assay | 2,4-dinitrofluorobenzene (DNFB) | Spectrophotometry | Monitoring proteolytic activity by detecting newly formed NH2-groups. nih.gov |

| Amino Acid Profiling | 2,4-dinitrofluorobenzene (DNFB) | HPLC on chiral columns | Separation of stereoisomers of DNP-amino acids. nih.gov |

Q & A

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.